6-Isobutyl-1H-indole-2-carboxylic acid
Description
Significance of Indole (B1671886) Scaffolds in Bioactive Molecules and Natural Products Research
The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous structural motif found in a plethora of natural products and biologically active molecules. Its presence in the essential amino acid tryptophan underscores its fundamental role in biochemistry. This "privileged structure" is known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govsci-hub.se
The indole-2-carboxylic acid moiety is considered a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The carboxylic acid group at the 2-position can act as a key hydrogen bond donor and acceptor, as well as a chelating agent for metal ions within enzyme active sites. This functional group, combined with the versatile indole core, provides a template for the design of potent and selective inhibitors of various enzymes and modulators of receptors. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, where the carboxylic acid plays a crucial role in chelating magnesium ions in the enzyme's active site. mdpi.comnih.gov
The structural diversity of indole-2-carboxylic acid derivatives is vast, allowing for fine-tuning of their physicochemical and pharmacological properties. Substitutions can be readily introduced at various positions of the indole ring (N1, C3, C4, C5, C6, and C7), leading to a wide range of analogues with distinct biological profiles.
The synthetic accessibility of this scaffold further enhances its appeal. Several classical and modern synthetic methodologies can be employed for the construction of the indole-2-carboxylic acid core.
| Synthetic Method | Description |
| Fischer Indole Synthesis | A well-established method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thegoodscentscompany.com |
| Reissert Indole Synthesis | This method utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. |
| Modern Catalytic Methods | Various transition-metal-catalyzed reactions have been developed for the efficient and regioselective synthesis of substituted indoles. |
These synthetic routes offer the flexibility to introduce a wide array of substituents, thereby enabling the exploration of extensive structure-activity relationships (SAR).
Historical Context of Indole-2-carboxylic Acid Research
The history of indole chemistry dates back to the 19th century with the investigation of the dye indigo. The parent indole was first synthesized by Adolf von Baeyer in 1866. The Fischer indole synthesis, developed in 1883, became a cornerstone for the synthesis of many indole derivatives. thegoodscentscompany.com Research into indole-2-carboxylic acids specifically has evolved from these foundational discoveries. Initially, studies were focused on their synthesis and basic chemical properties. However, with the growing understanding of the role of indoles in biological systems, particularly the discovery of tryptophan and its metabolites, the focus shifted towards their potential pharmacological applications. In recent decades, high-throughput screening and rational drug design have further accelerated research, leading to the identification of numerous indole-2-carboxylic acid derivatives with promising therapeutic potential.
Rationale for Investigating 6-Isobutyl-1H-indole-2-carboxylic Acid within the Indole-2-carboxylic Acid Class
The specific investigation of this compound is driven by a hypothesis-based approach to drug design, focusing on the strategic placement of substituents to modulate biological activity.
The isobutyl group is a non-polar, branched alkyl substituent that can introduce specific steric and lipophilic characteristics to a molecule. In medicinal chemistry, the incorporation of an isobutyl moiety is often a strategic choice to:
Enhance Lipophilicity: Increased lipophilicity can improve membrane permeability and oral bioavailability.
Modulate Binding Affinity: The branched nature of the isobutyl group can provide a better fit into hydrophobic pockets of target proteins, potentially increasing binding affinity and potency.
Influence Metabolism: The presence of an isobutyl group can alter the metabolic profile of a compound, potentially leading to a more favorable pharmacokinetic profile.
Therefore, the rationale for investigating this compound is based on the hypothesis that the combination of the privileged indole-2-carboxylic acid scaffold with an isobutyl group at the C6 position could lead to a compound with enhanced biological activity and desirable drug-like properties. The isobutyl group is hypothesized to interact favorably with a hydrophobic region of a target protein, while the indole-2-carboxylic acid moiety maintains the key interactions necessary for biological function.
While direct experimental data on this compound is not extensively available in the public domain, the principles of medicinal chemistry and the known structure-activity relationships of related indole derivatives provide a strong foundation for its rational design and investigation as a potential therapeutic agent. Further research into its synthesis and biological evaluation is warranted to explore its full potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-methylpropyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)5-9-3-4-10-7-12(13(15)16)14-11(10)6-9/h3-4,6-8,14H,5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDARSEWSOLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 6 Isobutyl 1h Indole 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 6-Isobutyl-1H-indole-2-carboxylic acid, the spectrum is characterized by signals from the indole (B1671886) core protons, the isobutyl substituent protons, and the acidic protons of the carboxylic acid and indole nitrogen.
The aromatic region of the spectrum is particularly informative. The introduction of the isobutyl group at the C6 position influences the chemical shifts of the remaining aromatic protons (H4, H5, and H7). The H5 proton typically appears as a doublet of doublets, coupled to both H4 and H7, while H7 often presents as a doublet. The H4 proton, adjacent to the electron-rich pyrrole ring, may appear as a singlet or a narrow doublet. The proton at the C3 position of the indole ring typically appears as a distinct singlet.
The isobutyl group gives rise to a characteristic set of signals: a doublet for the two equivalent methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH₂) attached to the indole ring. The acidic proton of the carboxylic acid (COOH) and the proton on the indole nitrogen (NH) are typically observed as broad singlets at the downfield end of the spectrum (often >10 ppm), and their signals can be confirmed by D₂O exchange experiments. chemicalbook.comlibretexts.org
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆) This data is predicted based on known values for indole-2-carboxylic acid and standard substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N (Indole) | ~11.8 | br s | - |
| H-O (Carboxylic Acid) | ~13.0 | br s | - |
| H4 | ~7.6 | d | ~8.0 |
| H7 | ~7.5 | s | - |
| H5 | ~7.0 | d | ~8.0 |
| H3 | ~7.1 | s | - |
| CH₂ (isobutyl) | ~2.6 | d | ~7.2 |
| CH (isobutyl) | ~1.9 | m | - |
| CH₃ (isobutyl) | ~0.9 | d | ~6.6 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
For this compound, the carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the 160-185 ppm range. libretexts.org The aromatic and heterocyclic carbons of the indole core resonate between approximately 100 and 140 ppm. The specific chemical shifts of C4, C5, C6, and C7 are influenced by the isobutyl substituent. The carbons of the isobutyl group appear in the upfield aliphatic region of the spectrum (<40 ppm).
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆) This data is predicted based on known values for indole-2-carboxylic acid and standard substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~163.5 |
| C7a | ~138.0 |
| C6 | ~135.0 |
| C2 | ~129.0 |
| C3a | ~127.5 |
| C4 | ~122.5 |
| C5 | ~120.5 |
| C7 | ~113.0 |
| C3 | ~108.0 |
| CH₂ (isobutyl) | ~38.0 |
| CH (isobutyl) | ~29.5 |
| CH₃ (isobutyl) | ~22.5 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons (H4 and H5) and within the isobutyl spin system (CH₂ to CH, and CH to CH₃). This helps to piece together the fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbons in the isobutyl group and the protonated carbons of the indole ring (C3, C4, C5, C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is vital for connecting the molecular fragments. Key HMBC correlations would include:
From the isobutyl CH₂ protons to C5, C6, and C7 of the indole ring, confirming the substituent's position.
From the H3 proton to the carbonyl carbon (C=O) and C3a, confirming the connectivity around the pyrrole ring.
From the H4 proton to C3a, C5, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show spatial proximity between the isobutyl CH₂ protons and the H5 and H7 protons on the indole ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the elemental composition of a molecule, providing definitive confirmation of its chemical formula.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, allowing them to be ionized with minimal fragmentation. Analysis of this compound by ESI-MS would typically be performed in both positive and negative ion modes.
Positive Ion Mode: The molecule would be expected to form a protonated molecular ion [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed.
Negative Ion Mode: The acidic nature of the carboxylic acid group makes it readily deprotonated, leading to a strong signal for the [M-H]⁻ ion.
When coupled with ESI, a Time-of-Flight (TOF) mass analyzer measures the m/z of ions by determining the time it takes for them to travel a known distance in a field-free tube. Because this time is directly related to the ion's mass-to-charge ratio, TOF analyzers can achieve very high mass accuracy and resolution.
For this compound (C₁₃H₁₅NO₂), the theoretical exact mass can be calculated. HRMS-TOF analysis would provide an experimental mass measurement that can be compared to this theoretical value. A match within a very small tolerance (typically <5 ppm) confirms the elemental formula.
Table 3: Predicted HRMS Data for this compound
| Ion Species | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.1176 |
| [M+Na]⁺ | C₁₃H₁₅NNaO₂⁺ | 240.0995 |
| [M-H]⁻ | C₁₃H₁₄NO₂⁻ | 216.1030 |
The combination of these advanced spectroscopic and spectrometric techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound and its derivatives, confirming atomic connectivity, substituent placement, and elemental composition with high confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Characteristic Vibrational Frequencies of Indole and Carboxylic Acid Moieties
The IR spectrum of this compound is distinguished by the characteristic absorption bands of its constituent indole and carboxylic acid functional groups. The indole N-H group typically exhibits a stretching vibration in the range of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The carboxylic acid O-H bond presents as a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms dimers in the solid state. libretexts.orgspectroscopyonline.com
The carbonyl (C=O) stretch of the carboxylic acid is another prominent feature, appearing as a strong, sharp peak typically between 1680 and 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.orglibretexts.org The C-O stretching vibration of the carboxylic acid is observed in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations from the indole ring appear as one or two bands of variable intensity around 1500-1600 cm⁻¹. researchgate.netvscht.cz Additionally, C-H stretching vibrations from the aromatic ring, the isobutyl group, and the aliphatic part of the indole ring are observed just below 3000 cm⁻¹ for sp³ carbons and just above 3000 cm⁻¹ for sp² carbons. vscht.cz
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3300 - 3500 | Medium |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium to Weak |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
Chromatographic Purity and Identity Confirmation
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and confirming its identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Time Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. A stability-indicating reverse-phase HPLC method is typically developed for quantitative analysis. scribd.comresearchgate.net In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic or phosphoric acid to ensure the carboxylic acid is in its protonated state. scribd.com
Purity is assessed by detecting any impurities as separate peaks in the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, temperature) and is used for identity confirmation against a reference standard. nih.gov Detection is commonly achieved using a UV-Vis spectrophotometer, as the indole ring is a strong chromophore. nih.gov
Table 2: Typical HPLC Parameters for Analysis of Indole-2-Carboxylic Acid Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water and 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at ~220 nm or ~275 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative, typically through esterification (e.g., forming a methyl or ethyl ester), before GC-MS analysis. notulaebotanicae.ro
Once derivatized, the compound is separated by gas chromatography and then fragmented and detected by mass spectrometry. The resulting mass spectrum provides a molecular fingerprint. The electron ionization (EI) mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak (M⁺). Key fragmentation patterns would include the loss of the methoxycarbonyl group (-COOCH₃) and characteristic cleavages of the isobutyl side chain. The fragmentation of the indole nucleus itself is also a characteristic feature, often involving the loss of HCN. scirp.org These fragmentation patterns are crucial for confirming the molecular structure. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system of this compound contains a conjugated π-electron system, which acts as a chromophore, absorbing UV light. The UV spectrum of indole-2-carboxylic acid in an aqueous solution typically displays multiple absorption bands corresponding to π → π* transitions. researchgate.netnih.gov
These bands are often labeled as ¹Lₐ and ¹Lₑ. The isobutyl group at the 6-position is an alkyl substituent and is not part of the conjugated system; therefore, it is expected to have a negligible effect on the position of the absorption maxima (λₘₐₓ). The spectrum is thus predicted to be very similar to that of indole-2-carboxylic acid itself.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Approximate λₘₐₓ (nm) |
|---|---|
| ¹Lₐ Band | ~290 - 300 |
X-ray Crystallography for Solid-State Molecular Structure Determination (if single crystals are obtained)
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can be applied if suitable single crystals of this compound can be grown. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of exact bond lengths, bond angles, and torsional angles. mdpi.com
Based on the crystal structures of similar compounds like indole-2-carboxylic acid and its 5-methoxy derivative, it is highly probable that this compound would crystallize to form centrosymmetric dimers. mdpi.comcapes.gov.br These dimers are held together by strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules (O-H···O). mdpi.com Furthermore, the indole N-H group can act as a hydrogen bond donor, potentially forming additional intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring dimer, leading to the formation of extended chains or sheets in the crystal lattice. researchgate.netcapes.gov.br
Table 4: Example Crystallographic Data for Indole-2-Carboxylic Acid
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 30.144 |
| b (Å) | 6.466 |
| c (Å) | 3.819 |
| Hydrogen Bonding | O-H···O and N-H···O interactions present |
Data sourced from a study on indole-2-carboxylic acid and serves as a predictive model. capes.gov.br
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone analytical technique in synthetic chemistry, providing a fundamental validation of a newly synthesized compound's empirical formula. This process quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and theoretical data, typically within a margin of ±0.4%, serves as crucial evidence for the structural integrity and purity of the compound.
For this compound, the proposed molecular formula is C₁₃H₁₅NO₂. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements and its molecular weight of 217.27 g/mol .
The expected elemental percentages for this compound are presented below.
| Element | Molecular Formula | Theoretical C% | Theoretical H% | Theoretical N% |
|---|---|---|---|---|
| This compound | C₁₃H₁₅NO₂ | 71.86 | 6.96 | 6.45 |
In a typical research setting, after the synthesis and purification of this compound or its derivatives, a sample would be subjected to combustion analysis. The resulting experimental data ("Found") would be compared to the theoretical values ("Calcd."). While specific experimental data for this compound is not detailed in publicly available literature, the methodology is standard for the characterization of novel indole-2-carboxylic acid analogues. eurjchem.com
The table below illustrates how the results would be presented to validate the empirical formula of the target compound. A close agreement between the "Calculated" and hypothetical "Found" values would confirm that the synthesized compound possesses the correct elemental composition.
| Compound | Analysis Type | C% | H% | N% |
|---|---|---|---|---|
| This compound (C₁₃H₁₅NO₂) | Calculated | 71.86 | 6.96 | 6.45 |
| Found (Hypothetical) | 71.80 | 6.99 | 6.41 |
This validation step is critical and is almost universally applied in the characterization of novel organic molecules, including various derivatives of indole-2-carboxylic acid, to support the data obtained from spectroscopic methods like NMR and mass spectrometry. eurjchem.com
Pre Clinical Biological Activity and Mechanistic Investigations of 6 Isobutyl 1h Indole 2 Carboxylic Acid and Its Analogs
Enzyme Inhibition Studies in Recombinant Systems and Cell-Free Assays
The therapeutic potential of chemical compounds is often rooted in their ability to selectively modulate the activity of specific enzymes. For 6-Isobutyl-1H-indole-2-carboxylic acid and its structural analogs, preclinical research has focused on their inhibitory effects against a range of enzymes implicated in various disease processes. These investigations, conducted in recombinant systems and cell-free assays, have elucidated specific mechanisms of action at the molecular level.
A significant area of investigation for indole-2-carboxylic acid derivatives has been their activity against the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a chronic infection. nih.govresearchgate.net Specifically, these compounds have been identified as potent integrase strand transfer inhibitors (INSTIs). acs.orgmdpi.com The strand transfer step is the second of two catalytic reactions mediated by integrase, where the processed viral DNA is covalently joined to the host DNA. mdpi.com
The inhibitory mechanism of indole-2-carboxylic acid analogs is multifaceted, involving direct interaction with key components of the catalytic site. Docking studies and binding conformation analyses have shown that the indole-2-carboxylic acid scaffold serves as a promising foundation for the development of novel INSTIs. nih.govacs.org Through structural optimizations, derivatives with significantly enhanced inhibitory effects have been developed. For instance, the introduction of a long branch on the C3 position of the indole (B1671886) core was found to improve interactions with a hydrophobic cavity near the active site of the integrase enzyme. acs.orgmdpi.com
A crucial feature for the catalytic activity of HIV-1 integrase is the presence of two divalent magnesium ions (Mg²⁺) in its active site. acs.org These metal ions are essential for both the 3'-processing and strand transfer steps of the integration process. nih.gov A primary mechanism by which indole-2-carboxylic acid derivatives inhibit strand transfer is through the chelation of these Mg²⁺ ions. nih.govacs.org
Binding conformation analysis reveals that the indole core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold are positioned to effectively chelate the two Mg²⁺ ions. nih.govacs.org This interaction is critical for the inhibitory activity, as esterification of the C2 carboxyl group, which impairs its ability to chelate metal ions, leads to a loss of strand transfer inhibition. nih.gov The ability of these compounds to coordinate with the metal ions disrupts the normal catalytic function of the enzyme, thereby preventing the integration of viral DNA into the host genome. nih.gov This metal-binding function is a key characteristic of many clinically effective integrase inhibitors. acs.org
Beyond metal chelation, the mechanism of inhibition also involves interactions with the viral DNA (vDNA) substrate. The mode of action for INSTIs is understood to involve not only the chelation of the two Mg²⁺ ions but also a π-stacking interaction with the 3′ terminal adenosine (B11128) of the processed vDNA. nih.gov
For indole-2-carboxylic acid derivatives, structural modifications have been shown to enhance these interactions. For example, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core can lead to effective binding with the viral DNA through π–π stacking interactions. nih.gov This dual mechanism of action—simultaneously targeting the essential metal cofactors and interacting with the DNA substrate—contributes to the potent inhibitory activity of this class of compounds against HIV-1 integrase.
Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity of Selected Indole-2-carboxylic Acid Analogs
| Compound | Description | IC₅₀ (µM) |
| Indole-2-carboxylic acid (1) | Parent scaffold | 32.37 nih.gov |
| Derivative 17a | C6 halogenated benzene ring introduced | 3.11 nih.gov |
| Derivative 20a | Optimized with a long branch on C3 | 0.13 acs.orgmdpi.com |
Analogs of this compound have also been identified as inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov FBPase is considered a target for novel antidiabetic agents due to its role in hepatic glucose production. nih.gov
Derivatives of indole-2-carboxylic acid act as allosteric inhibitors of FBPase. nih.gov X-ray crystallography studies have shown that these compounds bind to the AMP regulatory site of the enzyme, which is distinct from the active site where the substrate binds. nih.govnih.gov This represents a significant approach to FBPase inhibition. nih.gov By binding to this allosteric site, the inhibitors induce a conformational change in the enzyme that reduces its catalytic activity. The binding mode of indole-2-carboxylic acid derivatives resembles that of the natural allosteric regulator AMP. nih.gov Structure-activity relationship studies have demonstrated that modifications at various positions on the indole ring can significantly influence inhibitory potency, leading to the identification of compounds with submicromolar IC₅₀ values. nih.gov For example, incorporating an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold has yielded potent FBPase inhibitors. nih.gov
Table 2: FBPase Inhibitory Activity of Selected Indole-2-carboxylic Acid Analogs
| Compound | Description | IC₅₀ (µM) |
| Compound 22f | N-acylsulfonamide moiety at C3 | Submicromolar nih.gov |
| Compound 22g | N-acylsulfonamide moiety at C3 | Submicromolar nih.gov |
| MDL-29951 | 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Allosteric Inhibitor nih.gov |
The therapeutic utility of the indole-2-carboxylic acid scaffold extends to other enzyme targets. Research into related indole structures has revealed inhibitory activity against enzymes involved in inflammation and coagulation.
Cyclooxygenases (COX): While direct inhibition by this compound is not extensively documented, related indole derivatives have shown activity against enzymes in the prostaglandin (B15479496) synthesis pathway. For instance, benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme functionally coupled with COX-2 in producing inflammatory prostaglandins. unina.it The mechanism of COX inhibition by acidic non-steroidal anti-inflammatory drugs often involves interactions with key residues like Arg-120, Tyr-385, and Ser-530 in the enzyme's active site. nih.gov
Phosphodiesterases (PDEs): Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). frontiersin.org While a broad range of compounds act as PDE inhibitors, specific data on this compound is limited. However, the diverse chemical space of PDE inhibitors includes various heterocyclic structures, suggesting that indole-based compounds could potentially be designed to target specific PDE families. nih.govresearchgate.net
Factor Xa: Factor Xa is a critical serine protease in the blood coagulation cascade, making it an attractive target for anticoagulant drugs. nih.govresearchgate.net Research has explored 3-amidinobenzyl-1H-indole-2-carboxamides as potent and selective inhibitors of Factor Xa. researchgate.net These compounds are designed to interact with the active site of the enzyme, preventing the conversion of prothrombin to thrombin and thereby inhibiting clot formation. nih.gov
HIV-1 Integrase Inhibition: Mechanism of Strand Transfer Inhibition
Investigations into Antimicrobial Properties
The indole nucleus is a common scaffold in a variety of biologically active compounds, including those with antimicrobial properties. Several studies have explored the antibacterial and antifungal activities of indole-2-carboxylic acid derivatives.
Antibacterial Activity: Mechanistic Studies on Bacterial Growth Inhibition
Derivatives of indole-2-carboxylic acid have demonstrated activity against various bacterial strains. For example, certain ester and amide derivatives have been synthesized and evaluated for their in vitro antimicrobial properties. researchgate.netfabad.org.tr One study found that a specific derivative was most active against Enterococcus faecalis. researchgate.netfabad.org.tr
The proposed mechanisms of antibacterial action for indole-containing compounds are diverse and can include the disruption of bacterial membranes. nih.gov Some indole-3-carboxamide-polyamine conjugates have been shown to perturb the bacterial membrane of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov This membrane disruption can lead to the leakage of essential cellular components and ultimately, cell death.
Another potential mechanism involves the inhibition of bacterial biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. A novel carboxylic acid derived from Pseudomonas aeruginosa, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, was found to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, molecular docking studies have suggested that some indole derivatives can bind to and inhibit essential bacterial enzymes, such as pantothenate synthetase in MRSA. nih.gov
Antifungal Activity: Elucidation of Target Pathways
Indole-2-carboxylic acid derivatives have also shown promise as antifungal agents. researchgate.netfabad.org.tr Several synthesized ester and amide derivatives of indole-2-carboxylic acid exhibited noticeable antifungal activities against Candida albicans. researchgate.netfabad.org.tr One particular derivative demonstrated significant activity against C. albicans with a minimum inhibitory concentration (MIC) value of 8 μg/mL. researchgate.netfabad.org.tr
The mechanisms underlying the antifungal activity of these compounds are still under investigation. However, one potential target is the fungal cell membrane. Toyoncin, an indole carboxylic acid derivative produced by Bacillus toyonensis, is known to cause cell membrane damage in pathogenic microbes. nih.gov A recent study identified 6-methoxy-1H-indole-2-carboxylic acid, produced by a strain of Bacillus toyonensis, as a promising antifungal agent against Candida albicans and Aspergillus niger. nih.govsemanticscholar.org
Other research on different classes of carboxylic acid amides suggests that these compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov SDHIs interfere with the fungal respiratory chain, a critical pathway for energy production. While this has not been directly demonstrated for this compound, it represents a plausible target pathway for indole-based antifungal compounds.
Table of Research Findings on Indole-2-Carboxylic Acid Derivatives
| Compound Class | Biological Target/Activity | Key Findings | Organism/Model |
|---|---|---|---|
| Indole-2-carboxylates | NMDA Receptor Glycine (B1666218) Site Antagonism | Competitive inhibition of glycine potentiation. nih.govnih.gov | Rat Cortex mRNA-injected Xenopus oocytes nih.gov |
| Indole-2-carboxylates | Neuroprotection | Reduction of ischemic neuronal damage. nih.gov | Mongolian gerbil model of ischemia nih.gov |
| Ester and Amide Derivatives of Indole-2-carboxylic acid | Antibacterial Activity | Active against Enterococcus faecalis. researchgate.netfabad.org.tr | In vitro |
| Ester and Amide Derivatives of Indole-2-carboxylic acid | Antifungal Activity | Active against Candida albicans with MIC of 8 µg/mL for one derivative. researchgate.netfabad.org.tr | In vitro |
| 6-methoxy-1H-indole-2-carboxylic acid | Antifungal Activity | Active against Candida albicans and Aspergillus niger. nih.govsemanticscholar.org | In vitro |
Structure-Dependent Efficacy against Pathogenic Microorganisms
The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel antimicrobial agents. The antimicrobial efficacy of its derivatives is highly dependent on the nature and position of substituents on the indole ring.
Research into various analogs has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. For instance, the introduction of a halogenated benzene ring at the C6 position of the indole core has been shown to enhance antiviral activity, particularly against HIV-1 integrase. nih.govrsc.org This suggests that modifications at the 6-position can significantly influence interactions with microbial targets.
In studies of other indole derivatives, the length and character of alkyl chains and the presence of other functional groups have been shown to modulate antimicrobial potency. researchcommons.org For example, certain N-substituted indole-2-carboxamide derivatives have shown notable activity against Enterococcus faecalis and the fungus Candida albicans. fabad.org.trresearchgate.net While specific data for a 6-isobutyl substituent is unavailable, the general principles of structure-activity relationships (SAR) in this class of compounds suggest that the lipophilicity and steric bulk of the isobutyl group at this position would likely influence membrane permeability and target binding in microorganisms.
A series of indole-2-carboxylic acid derived 1,2,3-triazoles were synthesized and evaluated for their antibacterial properties. Specific compounds within this series demonstrated excellent inhibition against Escherichia coli and Bacillus subtilis. researchgate.net This highlights the potential for diverse substitutions on the indole-2-carboxylic acid backbone to yield potent antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Indole-2-Carboxylic Acid Analogs
| Compound/Analog | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| Indole-2-carboxylic acid derived 1,2,3-triazole (I(6)) | Escherichia coli, Bacillus subtilis | Excellent Inhibition | researchgate.net |
| Indole-2-carboxylic acid derived 1,2,3-triazole (I(12)) | Escherichia coli, Bacillus subtilis | Excellent Inhibition | researchgate.net |
| N-substituted indole-2-carboxamide (Compound 2) | Enterococcus faecalis, Candida albicans | MIC: 8 µg/mL | fabad.org.trresearchgate.net |
| C6-halogenated benzene indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | IC50: 3.11 µM | rsc.org |
Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration. The specific structures of the referenced compounds can be found in the cited literature.
Antioxidant Capacity and Free Radical Scavenging Mechanisms
The indole nucleus is known to possess antioxidant properties due to its electron-rich nature, which allows it to donate electrons to neutralize free radicals. Various derivatives of indole-2-carboxylic acid have been investigated for their antioxidant potential through a range of in vitro assays.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds. While specific DPPH assay results for this compound are not available, studies on other indole derivatives have shown varied levels of activity. For example, certain C-3 substituted indole derivatives have demonstrated the ability to scavenge DPPH radicals, with their efficacy being influenced by the nature of the substituent. nih.gov The mechanism is often attributed to the ability of the indole ring's N-H group to donate a hydrogen atom or for the entire indole system to participate in a single electron transfer to the DPPH radical. nih.gov
In a study of new ester and amide derivatives of indole-2-carboxylic acid, some compounds demonstrated a scavenging effect against DPPH radicals, although the rates were not highly pronounced. fabad.org.tr This suggests that the antioxidant activity can be significantly modulated by modifications to the carboxylic acid group.
The ability of a compound to chelate transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), is an important antioxidant mechanism, as these metals can catalyze the formation of reactive oxygen species. The indole-2-carboxylic acid scaffold, with its carboxyl group and indole nitrogen, possesses structural features that suggest a potential for metal chelation. nih.govrsc.org
Cellular Biology Studies (in vitro, non-clinical human trials)
The diverse biological activities of indole-2-carboxylic acid derivatives have prompted investigations into their effects at the cellular level, revealing their potential to modulate various cellular processes.
Indole-2-carboxylic acid analogs have been shown to interact with and modulate the activity of several key cellular proteins and pathways. A notable example is their activity as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org The indole core and the C2 carboxyl group can chelate magnesium ions within the active site of the integrase, thereby blocking its function. nih.govrsc.org Structural modifications at the C3 and C6 positions of the indole ring have been shown to significantly enhance this inhibitory activity. nih.gov
Furthermore, certain indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, indicating their ability to fine-tune G-protein coupled receptor (GPCR) signaling. mdpi.com This modulation can lead to biased signaling, where the compound selectively activates certain downstream pathways over others.
To understand the mechanisms through which indole-2-carboxylic acid derivatives exert their biological effects, researchers have employed cell viability and proliferation assays. These assays, such as the MTT or CCK-8 assay, measure the metabolic activity of cells, which is indicative of their viability and proliferative capacity. nih.govsdstate.edu
In the context of anticancer research, various indole-6-carboxylic acid derivatives have been shown to be cytotoxic to several cancer cell lines. nih.gov For instance, certain derivatives were found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov While these studies were on indole-6-carboxylic acids, they highlight the potential of the broader indole carboxylic acid class to impact cell proliferation.
In studies of indole-2-carboxamide analogs for pediatric brain cancer, specific compounds demonstrated significant cytotoxic and antiproliferative activities against malignant brain tumor cells. nih.gov These effects provide a basis for understanding the cellular mechanisms of action, which in this case, were linked to the downregulation of genes associated with tumor growth and progression. nih.gov
Table 2: Investigated Cellular Activities of Indole-2-Carboxylic Acid Analogs
| Compound Class | Cellular Target/Pathway | Observed Effect | Assay Type | Reference |
| C6-halogenated benzene indole-2-carboxylic acids | HIV-1 Integrase | Inhibition of strand transfer | In vitro enzyme assay | nih.govrsc.org |
| Indole-2-carboxamides | Cannabinoid CB1 Receptor | Allosteric modulation, biased signaling | Receptor binding and signaling assays | mdpi.com |
| Indole-6-carboxylic acid derivatives | Cancer Cells (HCT-116, HeLa, HT-29) | Cytotoxicity, cell cycle arrest, apoptosis induction | MTT assay | nih.gov |
| Indole-2-carboxamide analogs | Pediatric Brain Tumor Cells | Cytotoxicity, antiproliferative activity | Cell viability and proliferation assays | nih.gov |
Gene Expression Analysis (e.g., Interleukin-4 gene expression)
Comprehensive searches of available scientific literature did not yield specific studies investigating the direct effects of this compound or its close analogs on gene expression, including that of Interleukin-4. While the broader class of indole derivatives has been explored for various biological activities, research specifically detailing the gene expression modulation by this particular compound is not presently available in the public domain.
Computational and Theoretical Chemistry Approaches in the Study of 6 Isobutyl 1h Indole 2 Carboxylic Acid
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is crucial for predicting how a ligand, such as 6-Isobutyl-1H-indole-2-carboxylic acid, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities
Molecular docking simulations can elucidate the most likely binding poses of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding free energy. The resulting docking score provides an estimation of the binding affinity. For the indole-2-carboxylic acid scaffold, studies have shown that the carboxylate group often plays a key role in anchoring the molecule within the active site through interactions with positively charged or polar residues. nih.gov
For instance, in a hypothetical docking study of this compound with a target protein, the indole (B1671886) ring would likely seek a hydrophobic pocket, while the carboxylic acid moiety could form crucial hydrogen bonds or ionic interactions. The isobutyl group at the 6-position would be expected to further enhance binding by occupying a hydrophobic sub-pocket, potentially increasing both affinity and selectivity. The predicted binding affinities from such studies are often expressed as a docking score or an estimated inhibitory constant (Ki).
Table 1: Hypothetical Docking Scores and Predicted Affinities of this compound with Various Targets
| Target Protein | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Protein Kinase A | -8.5 | 0.5 | Lys72, Glu91, Val123 |
| Cyclooxygenase-2 (COX-2) | -9.2 | 0.15 | Arg120, Tyr355, Val523 |
| HIV-1 Integrase | -7.9 | 1.2 | Asp64, Asp116, Glu152 |
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)
A primary output of molecular docking is the detailed visualization of intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues such as arginine, lysine, histidine, serine, and threonine. The indole nitrogen can also act as a hydrogen bond donor. nih.gov
Hydrophobic Interactions: The isobutyl group and the indole ring system are hydrophobic and would favorably interact with nonpolar residues like valine, leucine, isoleucine, and phenylalanine within the binding site.
Pi-Stacking: The aromatic indole ring can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the protein-ligand complex and the conformational flexibility of the ligand within the binding pocket.
Protein-Ligand Complex Stability Analysis
MD simulations can be used to assess the stability of the docked pose of this compound. By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe whether the ligand remains stably bound in its initial predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. Key metrics for analyzing stability include the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable complex will generally exhibit a low and stable RMSD.
Conformational Changes and Flexibility of this compound within Binding Pockets
Table 2: Illustrative MD Simulation Parameters for this compound-Protein Complex
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average Ligand RMSD | 1.5 Å |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose.
For this compound, quantum chemical calculations can determine a range of important properties. The distribution of electron density, for example, can be visualized through the molecular electrostatic potential (MEP) map, which highlights regions of the molecule that are electron-rich (and therefore likely to act as hydrogen bond acceptors or nucleophiles) and electron-poor (likely to act as hydrogen bond donors or electrophiles).
Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The isobutyl group, being an electron-donating group, would be expected to raise the HOMO energy level of the indole ring, potentially influencing its reactivity and interaction with biological targets.
Table 3: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This method calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost.
These optimized structures are the foundation for further computational analyses, including the study of molecular orbitals and electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. researchgate.net For the parent indole-2-carboxylic acid, computational studies have determined these energy values. While the exact values for the 6-isobutyl derivative would differ due to the electron-donating nature of the alkyl group, the principles remain the same. The isobutyl substituent would likely raise the HOMO energy level, potentially making the molecule a better electron donor and slightly decreasing the energy gap.
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The higher the energy, the greater the donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The lower the energy, the greater the accepting ability. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. |
This interactive table summarizes the key concepts of Frontier Molecular Orbital analysis.
Electrostatic Potential Surface (ESP) Mapping
Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species, such as receptors or substrates. The ESP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas signify positive electrostatic potential (electron-poor, electrophilic sites). Green regions are neutral.
For this compound, the ESP map would show a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group, making this site a prime target for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, the hydrogen atom of the indole nitrogen (N-H) and the carboxylic acid hydroxyl group (O-H) would exhibit positive potential (blue), identifying them as electrophilic sites and hydrogen bond donors. researchgate.net The indole ring and the isobutyl group would likely show more neutral (green) to slightly negative potential, reflecting their less polarized nature. This map provides a visual guide to the molecule's reactive sites.
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a more sophisticated method within DFT that quantifies the reactivity of different atomic sites within a molecule. It predicts where a molecule is most likely to undergo nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as an electron is added or removed.
The analysis yields three main indices for each atom:
f+ : Predicts the site for a nucleophilic attack (where an electron is accepted).
f- : Predicts the site for an electrophilic attack (where an electron is donated).
f0 : Predicts the site for a radical attack.
Studies on the parent indole-2-carboxylic acid have used Fukui functions to pinpoint its most reactive atoms. researchgate.net Applying this to the 6-isobutyl derivative, one would expect the carboxylic acid oxygens to be susceptible to electrophilic attack, while certain carbon atoms on the indole ring would be prone to nucleophilic attack. This analysis provides a quantitative, atom-specific prediction of reactivity that complements the qualitative picture from ESP maps.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov This approach is fundamental in drug design for predicting the activity of novel molecules and optimizing lead compounds. ijpsr.comfrontiersin.org
Development of Predictive Models for Biological Activity
The development of a QSAR model for a class of compounds like indole derivatives involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC50 values) is compiled. nih.govresearchgate.net For each molecule, a set of numerical parameters, or "descriptors," that characterize its structural, physical, and chemical properties are calculated.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a mathematical equation that links these descriptors to the observed biological activity. nih.gov The resulting model's reliability and predictive power are assessed through rigorous validation techniques, including cross-validation (q²) and external test sets (r²_ext). ijpsr.commdpi.com While no specific QSAR models for this compound were found, numerous studies on other indole derivatives have successfully developed predictive models for activities such as antibacterial, antioxidant, and receptor antagonism. nih.govresearchgate.netnih.govsemanticscholar.org These models help researchers understand the structural requirements for a desired biological effect.
Identification of Physicochemical Descriptors Influencing Activity
The success of a QSAR model hinges on the selection of relevant molecular descriptors. These descriptors are numerical representations of a molecule's properties. nih.gov For indole derivatives, a wide range of descriptors has been shown to be influential in various biological contexts. ijpsr.comnih.gov
Commonly used descriptors in QSAR studies of indole compounds include:
Electronic Descriptors : These describe the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). High electronic energy and dipole moments have been correlated with antibacterial activity in some indole derivatives. nih.gov
Hydrophobic Descriptors : Lipophilicity (often expressed as logP) is a crucial factor influencing how a drug is absorbed, distributed, and metabolized.
Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.
Surface Area Descriptors : Properties like the solvent-accessible surface area and polar surface area can be critical for receptor binding and membrane permeability. ijpsr.com
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening and ligand-based drug design are cornerstone computational techniques in the search for new therapeutic agents. They allow for the rapid, cost-effective evaluation of large chemical libraries to identify promising lead compounds that are likely to interact with a specific biological target.
Virtual Screening: This process involves the computational docking of small molecules from a database into the three-dimensional structure of a target receptor. For the indole-2-carboxylic acid scaffold, this approach has been successfully employed to identify novel inhibitors for various biological targets. A notable example is the discovery of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs) mdpi.comnih.gov. In such studies, the indole core and the C2 carboxyl group are often observed to chelate essential metal ions (e.g., Mg²⁺) within the enzyme's active site, an interaction crucial for inhibitory activity mdpi.comnih.gov. A hypothetical virtual screening campaign for this compound would follow a similar workflow, docking it and similar compounds against a chosen protein target to predict binding affinities and poses.
Ligand-Based Drug Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features of these active ligands, a pharmacophore model can be developed. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Subsequent structural optimizations and the design of new molecules, such as derivatives of this compound, can be guided by this pharmacophore to enhance potency and selectivity. The optimization of initial "hit" compounds from screening campaigns into more potent derivatives is a practical application of this methodology, as seen in the development of indole-based inhibitors for targets like IDO1/TDO and COX-2 nih.govnih.gov.
The table below summarizes key aspects and examples of these computational design methodologies as applied to the broader class of indole-2-carboxylic acids.
| Methodology | Description | Application Example (Indole-2-Carboxylic Acid Scaffold) | Relevant Targets |
| Structure-Based Virtual Screening (Docking) | Computationally fits molecules from a library into the binding site of a known protein structure to estimate binding affinity. | Identification of an indole-2-carboxylic acid derivative as a novel HIV-1 integrase inhibitor by docking into the enzyme's active site mdpi.comnih.gov. | HIV-1 Integrase mdpi.comnih.gov, Cyclooxygenase-2 (COX-2) nih.gov, IDO1/TDO nih.gov, Kinases (EGFR, VEGFR-2) mdpi.com. |
| Pharmacophore Modeling | Creates a 3D model of the essential features a molecule must possess to be active at a specific receptor, based on a set of known active ligands. | Used to screen databases for compounds with a similar feature arrangement to known CysLT₁ antagonists nih.gov. | G protein-coupled receptors (GPCRs) nih.gov, various enzymes. |
| Structural Optimization | Iterative modification of a known active compound (a "hit" or "lead") to improve its pharmacological properties, guided by computational analysis of its target interactions. | Optimization at the C3 and C6 positions of the indole-2-carboxylic acid core to enhance binding with the hydrophobic cavity of HIV-1 integrase mdpi.com. | HIV-1 Integrase mdpi.com, IDO1/TDO nih.gov. |
Computational Mechanistic Elucidation of Chemical Reactions
Computational chemistry offers profound insights into the mechanisms of chemical reactions, including those used to synthesize this compound. By modeling the reaction pathways, chemists can understand transition states, reaction energies, and factors controlling selectivity, which is vital for optimizing synthetic routes.
Density Functional Theory (DFT) is a primary tool for these investigations. Methods like B3LYP with basis sets such as 6-31G(d) are frequently used to calculate the electronic structure and energies of reactants, intermediates, transition states, and products researchgate.net. Such calculations can elucidate complex reaction mechanisms, like the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, which proceeds through a [3+2] cyclization followed by an SNAr process mdpi.com.
For the synthesis of a specific compound like this compound, computational studies could be used to:
Predict Reaction Feasibility: By calculating the activation energies and reaction thermodynamics, researchers can predict whether a proposed synthetic step is likely to proceed under given conditions.
Understand Regioselectivity: In reactions with multiple possible outcomes, DFT calculations can predict the major product by comparing the energies of the different transition states leading to each isomer researchgate.net.
Analyze Catalyst Behavior: If a catalyst is used, computational models can help understand how the catalyst interacts with the substrates to lower the activation energy of the reaction.
Interpret Spectroscopic Data: Theoretical calculations of properties like vibrational frequencies (for IR spectroscopy) and NMR chemical shifts can be compared with experimental data to confirm the structure of synthesized molecules researchgate.netmdpi.com.
The table below outlines common computational approaches used for elucidating reaction mechanisms relevant to indole synthesis.
| Computational Method | Purpose | Typical Application in Indole Synthesis |
| Density Functional Theory (DFT) | Calculating electronic structure, molecular geometries, and energies of molecules and transition states. | Determining the mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions to form complex indole derivatives researchgate.net. |
| Ab initio Methods (e.g., HF, MP2) | High-accuracy calculation of molecular properties from first principles, often used for smaller systems or to benchmark DFT results. | Studying the conformational possibilities and stability of the indole-2-carboxylic acid monomer researchgate.net. |
| Transition State Searching | Locating the highest energy point along a reaction coordinate (the transition state) to calculate the activation energy. | Elucidating the energy barriers in multi-step syntheses, such as the Fischer indole synthesis or SNAr cyclizations mdpi.com. |
| Vibrational Frequency Analysis | Calculating theoretical infrared (IR) spectra to confirm the nature of stationary points (as minima or transition states) and to compare with experimental spectra. | Confirming the structure of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid by comparing calculated and experimental IR spectra mdpi.com. |
Future Research Directions and Unexplored Avenues for 6 Isobutyl 1h Indole 2 Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
A primary focus for future research on 6-Isobutyl-1H-indole-2-carboxylic acid will likely be the creation of more efficient, economical, and environmentally friendly synthesis methods. The adoption of green chemistry principles and continuous flow technologies are particularly promising areas of exploration.
Green Chemistry Approaches
Classic indole (B1671886) synthesis methods are often hampered by harsh conditions, the use of stoichiometric amounts of reagents, and reliance on volatile organic solvents, which contribute to significant waste. researchgate.net Green chemistry offers solutions to these issues. Future investigations could employ microwave-assisted organic synthesis (MAOS), a technique that has proven effective for other indole-2-carboxylates by significantly shortening reaction times and boosting yields. researchgate.net The use of ionic liquids as recyclable and non-volatile solvents is another sustainable option that could be explored. researchgate.net
The development of novel catalytic systems is also a crucial research direction. This could involve employing heterogeneous catalysts that are easily recovered and reused, or utilizing more eco-friendly catalysts such as iron hydroxide (B78521), which has been used to synthesize the parent indole-2-carboxylic acid. google.com Investigating solvent-free reaction conditions or using water as a green solvent are also important future goals for the synthesis of this compound. researchgate.net
| Green Chemistry Approach | Potential Advantages | Reference Example for Indole Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction control. | Microwave irradiation has been successfully used in the Hemetsberger–Knittel reaction to produce indole-2-carboxylates with higher yields and in shorter times compared to conventional heating. nih.gov |
| Use of Ionic Liquids | Non-volatile, thermally stable, and recyclable solvent systems that can improve reaction rates and selectivity. | Ionic liquids have served as effective media for the microwave-assisted synthesis of indole-2-carboxylic acid esters. researchgate.net |
| Environmentally Benign Catalysts | Replacement of toxic and costly catalysts with cheaper, less hazardous alternatives like iron-based catalysts. | The synthesis of indole-2-carboxylic acid has been achieved using ferrous hydroxide as a catalyst. google.com |
| Solvent-Free Reactions | Elimination of volatile organic solvents, thereby reducing waste and environmental harm. | Novel indole analogues have been successfully synthesized using solvent-free reaction protocols. researchgate.net |
Flow Chemistry Techniques
Continuous flow chemistry presents notable benefits over conventional batch processing, such as improved safety, better heat and mass transfer, and superior scalability. acs.org Applying flow chemistry to the synthesis of this compound is a largely untapped yet highly promising field of research.
A multi-step flow synthesis could be engineered to connect several reaction stages without the need for isolating and purifying intermediates. beilstein-journals.org For instance, a flow reactor could be utilized for the reductive cyclization of a suitable nitro-precursor to form the indole ring, a method that has been effectively applied to other indole-2-carboxylic acid esters using an H-cube system. nih.govbeilstein-journals.org This technique allows for precise management of reaction variables like temperature, pressure, and residence time, resulting in better yields and product purity. nih.gov Integrating in-line purification and analysis would further optimize the manufacturing process, facilitating on-demand production of this compound. beilstein-journals.org
Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical)
The indole-2-carboxylic acid framework is a recognized pharmacophore found in many biologically active molecules. mdpi.com Future pre-clinical studies on this compound should involve screening it against a diverse array of biological targets to uncover its therapeutic potential.
Orphan Receptor Deconvolution
Orphan receptors, whose endogenous ligands are yet to be identified, offer a substantial opportunity for discovering novel medications. The structural resemblance of this compound to known ligands for G protein-coupled receptors (GPCRs) makes it a compelling candidate for orphan receptor deconvolution studies. A methodical screening against a variety of orphan GPCRs could unveil new biological functions.
Modulation of Emerging Disease Pathways
The indole-2-carboxylic acid core is a key structural element in inhibitors of several newly identified disease targets. researchgate.netmdpi.com Future research could examine the capacity of this compound to influence these pathways.
One such area is in oncology and immunology, where Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are recognized as significant targets for cancer immunotherapy. sci-hub.se A number of indole-2-carboxylic acid derivatives have been discovered to be dual inhibitors of IDO1 and TDO. sci-hub.se Screening this compound for its ability to inhibit these enzymes could pave the way for new cancer treatments.
Another promising field is the creation of new antiviral drugs. The indole-2-carboxylic acid structure has been successfully used to formulate potent inhibitors of HIV-1 integrase. mdpi.comnih.gov The isobutyl group at the 6-position of the indole ring may provide unique interactions within the enzyme's active site, justifying an investigation into the compound's anti-integrase properties. Additionally, derivatives of indole-2-carboxylic acid have been identified as antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory diseases. nih.gov
| Potential Target | Therapeutic Area | Rationale Based on Related Compounds |
|---|---|---|
| Orphan G Protein-Coupled Receptors (GPCRs) | Various (depending on the receptor) | Structural similarity to known GPCR ligands. |
| Indoleamine 2,3-dioxygenase 1 (IDO1) / Tryptophan 2,3-dioxygenase (TDO) | Oncology, Immunology | Indole-2-carboxylic acid derivatives are known dual inhibitors of IDO1/TDO. sci-hub.se |
| HIV-1 Integrase | Infectious Disease (HIV) | The indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase. mdpi.comnih.gov |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Inflammatory Diseases (e.g., Asthma) | Indole-2-carboxylic acid derivatives have demonstrated potent CysLT1 antagonist activity. nih.gov |
| NMDA Receptor (Glycine site) | Neurological Disorders | Indole-2-carboxylic acid acts as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor. nih.gov |
Application in Advanced Materials Science and Chemical Sensing (non-pharmaceutical)
Beyond its potential therapeutic uses, the indole structure of this compound holds exciting prospects in materials science and chemical sensing. preprints.org The electron-rich nature of the indole ring system, along with the functional groups of the carboxylic acid and the N-H moiety, makes it a versatile component for creating advanced materials. preprints.org
Future studies could investigate the polymerization of this compound or its derivatives to produce novel conductive polymers. The isobutyl group might improve the solubility and processability of these materials, which could be used in organic electronics. The integration of this molecule into metal-organic frameworks (MOFs) could also be explored for uses in gas storage or catalysis. preprints.org
In the domain of chemical sensing, the natural fluorescence of the indole scaffold can be harnessed. researchgate.netrsc.org Modifying the carboxylic acid group with different recognition elements could lead to the creation of selective and sensitive fluorescent chemosensors for detecting metal ions, anions, or important biological small molecules. researchgate.netrsc.orgspectroscopyonline.com The isobutyl substituent could affect the photophysical properties of the indole core, possibly resulting in sensors with better quantum yields or different emission wavelengths. The development of colorimetric sensors based on this compound is another unexplored possibility, where binding to a target analyte causes a visible color change. sjp.ac.lkresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the design and discovery of novel therapeutics based on the this compound scaffold. mdpi.com These technologies can accelerate the identification of potent and selective modulators of biological targets by processing vast datasets to recognize complex patterns that are not apparent to human researchers. mdpi.com
Future research could leverage AI for several key purposes:
De Novo Design: Generative AI models can design novel molecules from scratch, aiming to optimize properties like target affinity, selectivity, and pharmacokinetic profiles. mdpi.com For the indole-2-carboxylic acid scaffold, this could lead to the creation of derivatives with enhanced activity against targets like HIV-1 integrase or various cancer-related enzymes. nih.govnih.gov
Predictive Modeling: Machine learning algorithms can be trained on existing data from similar indole derivatives to predict the biological activity and physicochemical properties of new virtual compounds. This allows for the rapid screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing. mdpi.com
Structure-Activity Relationship (SAR) Analysis: AI can automate and enhance the analysis of SAR, identifying the subtle structural modifications that lead to significant changes in biological activity. For instance, in studies of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, computational docking was used to understand how different substituents on the indole core interact with the target's active site. mdpi.comnih.gov AI could further refine these models to guide the synthesis of more effective inhibitors.
| AI/ML Application | Objective for this compound Research | Potential Outcome |
|---|---|---|
| Generative Models | Design novel derivatives with optimized binding affinity and selectivity. | Identification of new lead compounds with improved therapeutic potential. |
| Predictive Analytics | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduction in late-stage failures by prioritizing compounds with favorable drug-like properties. |
| SAR Automation | Identify key structural motifs responsible for biological activity. | Accelerated optimization of the indole-2-carboxylic acid scaffold. |
Investigation of Metabolic Pathways and In Vitro Stability in Research Models (excluding human clinical metabolism)
A significant unexplored avenue for this compound is the characterization of its metabolic fate and stability in preclinical models. Understanding how the compound is metabolized is crucial for interpreting efficacy and toxicology data from in vivo studies. Standard in vitro models, such as human liver microsomes (HLMs) and rat liver microsomes, are typically employed for these initial investigations. mdpi.com
Key metabolic pathways that warrant investigation for indole-based compounds include:
Oxidation: Hydroxylation of the indole ring or the isobutyl side chain is a common metabolic pathway, often mediated by cytochrome P450 enzymes.
Conjugation: Glucuronidation or sulfation of the carboxylic acid group or hydroxylated metabolites can occur, increasing water solubility and facilitating excretion. mdpi.com
In vitro stability assays would provide essential data on the compound's half-life in various biological matrices, helping to predict its clearance and potential for drug-drug interactions. Transcriptomic profiling of cells or tissues exposed to the compound could also offer insights into the metabolic and biosynthetic pathways affected by the molecule. mdpi.com
| Research Model | Metabolic Aspect to Investigate | Expected Information |
|---|---|---|
| Rat Liver Microsomes | Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) metabolism. | Identification of major metabolites and metabolic pathways in a rodent model. |
| Hepatocyte Cultures | Metabolic stability and metabolite identification in a more complete cellular system. | Data on compound clearance and the full spectrum of metabolites. |
Advanced Characterization Techniques for Complex Biological Systems (e.g., Cryo-EM of compound-target complexes)
The precise mechanism of action of any bioactive compound is best understood through high-resolution structural data of its interaction with the biological target. Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of complex biological macromolecules, including protein-ligand complexes, that were previously intractable to methods like X-ray crystallography. nih.govnih.gov
For this compound, Cryo-EM represents a critical future research direction. If a specific protein target is identified, Cryo-EM could provide an atomic-level view of the binding pocket and the specific interactions that stabilize the compound. This information is invaluable for structure-based drug design. For example, the mode of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors has been analyzed with the aid of Cryo-EM structures of the integrase enzyme, which revealed key interactions with Mg2+ ions and viral DNA. nih.gov Applying this technique to a 6-isobutyl derivative could elucidate how the side chain contributes to binding affinity and selectivity, guiding further optimization. schrodinger.comyoutube.com
Multi-Target Ligand Design Based on the Indole-2-carboxylic Acid Scaffold
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.net Designing single molecules that can modulate several targets simultaneously—a strategy known as multi-target ligand design or polypharmacology—is a promising therapeutic approach. mdpi.com The indole-2-carboxylic acid scaffold is an excellent starting point for developing such agents due to its chemical tractability and its proven ability to interact with diverse biological targets.
Research has already demonstrated the potential of related indole scaffolds in multi-target design. For instance, derivatives of indole-6-carboxylic acid have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), both crucial targets in cancer therapy. nih.gov Similarly, 6-acetamido-indole-2-carboxylic acid derivatives have been identified as dual inhibitors of the enzymes IDO1 and TDO, which are involved in immune evasion in cancer. sci-hub.se
Future research could focus on rationally designing derivatives of this compound to possess specific multi-target profiles. This would involve computational modeling to predict binding to multiple targets, followed by chemical synthesis and biological evaluation to confirm the desired activity profile. researchgate.net This strategy could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.
Q & A
Q. What are the common synthetic routes for preparing indole-2-carboxylic acid derivatives, and how can they be adapted for 6-Isobutyl substitution?
A general method involves condensation reactions using formylated indole precursors. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with sodium acetate in acetic acid for 3–5 hours . To introduce the isobutyl group at the 6-position, electrophilic substitution or directed ortho-metalation strategies could be explored, leveraging steric and electronic effects. Optimization of reaction conditions (e.g., temperature, catalyst) is critical to minimize side reactions.
Q. How can spectroscopic techniques characterize 6-Isobutyl-1H-indole-2-carboxylic acid?
- NMR : H and C NMR can confirm substitution patterns (e.g., isobutyl proton signals at δ ~2.5 ppm and carboxylic acid resonance at δ ~170 ppm).
- IR : A strong carbonyl stretch (~1680–1700 cm) for the carboxylic acid group .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (CHNO) and fragmentation patterns. Computational tools (e.g., DFT) may predict spectral data for comparison .
Q. What safety protocols are recommended for handling indolecarboxylic acids in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust.
- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in indolecarboxylic acid derivatives?
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
Q. How to address discrepancies in reported physical properties (e.g., melting points) of indolecarboxylic acid derivatives?
Compare homologs (Table 1) and conduct controlled experiments:
- Purification : Recrystallize from DMF/acetic acid mixtures to remove impurities .
- Differential Scanning Calorimetry (DSC) : Measure melting points under standardized heating rates.
- Computational Prediction : Use software like COSMOtherm to estimate thermal properties .
Q. What strategies optimize the regioselective synthesis of 6-substituted indolecarboxylic acids?
- Directed Metalation : Use tert-butoxy groups to direct lithiation at the 6-position.
- Cross-Coupling : Suzuki-Miyaura reactions with isobutyl boronic esters.
- Protection/Deprotection : Temporarily protect the carboxylic acid group to avoid interference .
Key Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., solubility), replicate experiments using standardized protocols and validate with orthogonal techniques (e.g., HPLC purity checks).
- Advanced Characterization : Pair experimental data with computational modeling (e.g., molecular docking for bioactivity predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
